Home > Products > Screening Compounds P11081 > Atiprimod dihydrochloride
Atiprimod dihydrochloride - 130065-61-1

Atiprimod dihydrochloride

Catalog Number: EVT-260544
CAS Number: 130065-61-1
Molecular Formula: C22H46Cl2N2
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Atiprimod dihydrochloride is a novel compound belonging to the azaspirane class of cationic amphiphilic drugs. [] It is recognized for its antiproliferative and anticarcinogenic effects, particularly in the context of multiple myeloma, breast cancer, and hepatocellular carcinoma. []

Azaspiranes

  • Compound Description: Azaspiranes are a class of cationic amphiphilic drugs. They are known for their antiproliferative and anticarcinogenic effects. []
  • Relevance: Atiprimod is a novel compound that belongs to the azaspirane class of drugs. []

Levocetirizine Dihydrochloride

  • Compound Description: Levocetirizine dihydrochloride is the dihydrochloride salt form of levocetirizine, the active levorotatory enantiomer of cetirizine. It acts as a third-generation, non-sedating, selective histamine H1 receptor antagonist. It exhibits antihistamine and anti-inflammatory activities, and it may also have anti-angiogenic properties. []
  • Relevance: While not structurally related, both levocetirizine dihydrochloride and atiprimod dihydrochloride are mentioned in the provided papers as examples of dihydrochloride salt forms of pharmaceutical compounds. This highlights the common practice of utilizing dihydrochloride salts to enhance the solubility, stability, or other pharmaceutical properties of drug molecules, including atiprimod. []
Overview

Atiprimod dihydrochloride is a synthetic compound that has garnered attention in the pharmaceutical field, particularly for its potential applications in cancer treatment. It is classified as a small molecule inhibitor that targets specific pathways involved in tumor growth and proliferation. The compound's structure and mechanism of action make it a candidate for further research in oncology.

Source and Classification

Atiprimod dihydrochloride is derived from the thiazolo[3,2-a]pyrimidine class of compounds, known for their diverse biological activities. This compound has been explored for its anti-tumor properties, particularly in inhibiting cell cycle progression in cancer cells, which positions it within the category of anticancer agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of Atiprimod dihydrochloride typically involves several steps, including:

  1. Initial Reaction: A three-component Biginelli condensation is performed using an aldehyde, thiourea, and a 1,3-dicarbonyl compound. This reaction is catalyzed by molecular iodine under reflux conditions in acetonitrile, yielding a tetrahydropyrimidine derivative .
  2. Formation of Thiazolo[3,2-a]pyrimidine: The tetrahydropyrimidine product is then reacted with appropriate hydroxybenzaldehydes to form the desired thiazolo[3,2-a]pyrimidine structure through filtration and recrystallization from methanol or ethanol .
  3. Purification: The final product is purified through recrystallization techniques to ensure high yield and purity .

These synthetic routes are designed to optimize yield while maintaining structural integrity.

Molecular Structure Analysis

Structure and Data

Atiprimod dihydrochloride features a complex molecular structure characterized by a bicyclic thiazolo[3,2-a]pyrimidine framework. The key structural components include:

  • Thiazole and Pyrimidine Rings: These rings provide the necessary pharmacophoric elements that interact with biological targets.
  • Functional Groups: Hydroxyl groups are strategically placed to enhance solubility and biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Atiprimod dihydrochloride undergoes several chemical reactions that are critical for its biological activity:

  1. Cell Cycle Arrest: In vitro studies have shown that Atiprimod induces cell cycle arrest in cancer cells at the G0/G1 phase, which is crucial for inhibiting tumor growth .
  2. Molecular Docking Studies: Computational studies suggest that Atiprimod interacts with specific proteins involved in cell signaling pathways, demonstrating its potential as an effective inhibitor against certain cancer types .

These reactions highlight the compound's mechanism of action at a cellular level.

Mechanism of Action

Process and Data

The mechanism by which Atiprimod dihydrochloride exerts its anticancer effects involves:

  • Inhibition of Signal Transduction Pathways: The compound interferes with pathways that promote cell division and survival in cancer cells.
  • Induction of Apoptosis: By disrupting these pathways, Atiprimod can lead to programmed cell death (apoptosis), reducing tumor viability.

Experimental data indicate significant cytotoxicity against various cancer cell lines, reinforcing its potential therapeutic role .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Atiprimod dihydrochloride exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents like DMSO and ethanol but has limited solubility in water.
  • Stability: It shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point is typically around 220°C, indicating its solid-state stability at room temperature.

These properties are crucial for formulating dosage forms suitable for clinical applications.

Applications

Scientific Uses

Atiprimod dihydrochloride has several promising applications in scientific research:

  • Cancer Research: It is primarily investigated for its role as an anticancer agent, specifically targeting breast cancer cell lines.
  • Drug Development: As a lead compound, it serves as a basis for developing more potent derivatives aimed at enhancing efficacy and reducing side effects.
  • Biological Studies: Its unique mechanism makes it valuable for studying cellular signaling pathways involved in cancer progression.
Molecular Mechanisms of Action in Oncogenic Pathways

STAT3 Inhibition: Targeting Signal Transducer and Activator of Transcription 3 Signaling

Atiprimod dihydrochloride exerts potent antitumor effects through direct inhibition of the STAT3 signaling cascade. Gene expression profiling in multiple myeloma cells treated with Atiprimod reveals significant downregulation of STAT3 target genes involved in cell survival, proliferation, and immune evasion. The compound disrupts STAT3 phosphorylation and nuclear translocation, preventing transcriptional activation of oncogenes such as BCL2, MCL1, and CYCLIN D1. This inhibition occurs via suppression of upstream kinases (JAK1/JAK2) and disruption of STAT3 dimerization [1].

In vivo studies using SCID-hu mouse models demonstrate that Atiprimod effectively overcomes the protective bone marrow microenvironment—a known reservoir of STAT3-activating cytokines. Tumor cells isolated from Atiprimod-treated models show reduced phospho-STAT3 (Tyr705) levels and concomitant suppression of downstream mediators like VEGF and survivin, which are critical for tumor angiogenesis and apoptosis resistance [1] [4].

Table 1: STAT3-Dependent Genes Modulated by Atiprimod

Gene SymbolBiological FunctionRegulation DirectionExperimental Model
BCL2Anti-apoptoticDownregulatedMultiple myeloma
MCL1Cell survivalDownregulatedSCID-hu mouse
VEGFAngiogenesisDownregulatedINA-6 cell model
SURVIVINApoptosis inhibitionDownregulatedPrimary myeloma cells

IL-6 Modulation: Role in Disrupting Pro-Inflammatory Cytokine Networks

Atiprimod dismantles interleukin-6 (IL-6)-driven oncogenic networks by inhibiting both IL-6 production and downstream signaling. In multiple myeloma, Atiprimod treatment reduces IL-6 secretion from bone marrow stromal cells and tumor cells, breaking the paracrine loop that sustains tumor survival. This occurs through transcriptional repression of IL6 gene expression and destabilization of IL-6 mRNA [1].

Mechanistically, Atiprimod blocks IL-6-induced phosphorylation of gp130 (the IL-6 receptor subunit), preventing JAK recruitment and subsequent STAT3 activation. Gene expression analyses confirm downregulation of IL-6-responsive genes, including SOCS3 and CRP, which are essential for maintaining pro-tumorigenic inflammation. This dual action—suppression of ligand production and receptor signaling—synergistically enhances antitumor responses in IL-6-dependent malignancies [1] [4].

JAK-STAT Pathway Crosstalk: Implications for Tumor Microenvironment Regulation

Atiprimod modulates the JAK-STAT pathway through multi-nodal crosstalk with oncogenic cascades:

  • EGFR/JAK Feedback Loop Disruption: Atiprimod uncouples EGFR-driven JAK-STAT activation by reducing EGFR phosphorylation at Tyr1068, thereby inhibiting STAT3 nuclear shuttling. This is critical in head and neck cancers where EGFR hyperactivity fuels tumor progression [4].
  • BMP Pathway Integration: Atiprimod downregulates bone morphogenetic protein (BMP) signaling components (e.g., BMPR1A, SMAD5), which normally potentiate JAK-STAT-mediated cell survival. This dual suppression alters bone marrow niche support for hematologic malignancies [1].
  • TGF-β/STAT3 Axis: The compound attenuates TGF-β-induced STAT3 activation, reducing immunosuppressive cytokine production (e.g., IL-10) in tumor-associated macrophages. This reprograms the tumor microenvironment toward immune surveillance [2] [4].

These interactions highlight Atiprimod’s capacity to target tumor-stroma crosstalk, validated in SCID-hu models where it inhibited IL-6-mediated JAK/STAT activation despite microenvironmental protection [1] [4].

NF-κB Suppression Dynamics: Synergy with Proteasome Inhibition Mechanisms

Atiprimod suppresses nuclear factor kappa-B (NF-κB) via IκB kinase (IKK) complex inhibition, preventing IκBα degradation and NF-κB nuclear translocation. Transcriptome analysis reveals downregulation of NF-κB target genes involved in inflammation (TNFα, IL-1β) and anti-apoptosis (XIAP, BFL1) [2].

Critically, Atiprimod synergizes with proteasome inhibitors by:

  • Blocking compensatory NF-κB activation induced by proteasome inhibition
  • Enhancing IκBα stabilization through ubiquitin-proteasome pathway interference
  • Downregulating PSMB5 (proteasome subunit) expression, potentiating proteotoxic stress

Table 2: NF-κB-Regulated Pathways Affected by Atiprimod

Pathway ComponentFunction in CancerEffect of AtiprimodValidated Model
IKK complexIκB phosphorylationInhibitionMyeloma cell lines
TNFαPro-inflammatory signalDownregulationSCID-hu model
XIAPCaspase inhibitionDownregulationPrimary MM cells
Ubiquitin-proteasomeProtein degradationSynergistic suppressionCo-treatment studies

This synergy reshapes the pro-survival landscape of cancer cells, making Atiprimod a candidate for combination regimens in refractory malignancies [2] [5].

Properties

CAS Number

130065-61-1

Product Name

Atiprimod dihydrochloride

IUPAC Name

3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine;dihydrochloride

Molecular Formula

C22H46Cl2N2

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C22H44N2.2ClH/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;;/h5-20H2,1-4H3;2*1H

InChI Key

MOUZYBYTICOTFQ-UHFFFAOYSA-N

SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

antiprimod
atiprimod
azaspirane
N,N-diethyl-8,8-dipropyl-2-azaspiro(4.5)decane-2-propanamine dihydrochloride
SK and F 106615
SK and F 106615, dihydrochloride
SK and F-106615
SKF 106615
SKF-106615

Canonical SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.